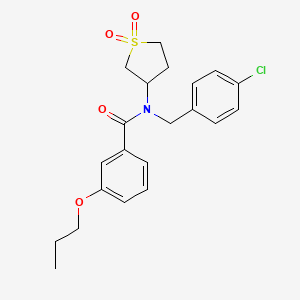![molecular formula C23H23N5O2 B11591418 N-benzyl-6-imino-13-methyl-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11591418.png)
N-benzyl-6-imino-13-methyl-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-6-imino-13-methyl-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its intricate structure, featuring multiple rings and functional groups, makes it a subject of extensive research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-imino-13-methyl-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the core tricyclic structure, followed by the introduction of various functional groups. Key steps may include cyclization reactions, imine formation, and amide coupling. Reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of solvents, catalysts, and reagents would be carefully selected to ensure safety, efficiency, and environmental sustainability.
化学反応の分析
Types of Reactions
N-benzyl-6-imino-13-methyl-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert imines to amines or reduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, reduction may produce amines, and substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学的研究の応用
N-benzyl-6-imino-13-methyl-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has numerous applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers are exploring its potential as a bioactive molecule with applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for therapeutic agents.
Medicine: The compound’s potential medicinal properties are being investigated, including its ability to modulate biological pathways and its efficacy in treating various diseases.
Industry: In materials science, the compound is being studied for its potential use in the development of new materials with unique properties, such as enhanced conductivity or stability.
作用機序
The mechanism of action of N-benzyl-6-imino-13-methyl-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
N-benzyl-6-imino-13-methyl-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide: shares similarities with other tricyclic compounds, such as certain alkaloids and synthetic analogs.
Tricyclic antidepressants: These compounds also feature a tricyclic structure and are used in medicinal chemistry for their therapeutic effects.
Heterocyclic compounds: Similar heterocyclic structures are found in various bioactive molecules, including pharmaceuticals and natural products.
Uniqueness
What sets this compound apart is its specific combination of functional groups and its unique tricyclic framework. This distinct structure imparts unique chemical and biological properties, making it a valuable compound for research and development in various fields.
特性
分子式 |
C23H23N5O2 |
|---|---|
分子量 |
401.5 g/mol |
IUPAC名 |
N-benzyl-6-imino-13-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C23H23N5O2/c1-14(2)28-20(24)17(22(29)25-12-16-7-5-4-6-8-16)11-18-21(28)26-19-10-9-15(3)13-27(19)23(18)30/h4-11,13-14,24H,12H2,1-3H3,(H,25,29) |
InChIキー |
DGXUIQXGISGTGF-UHFFFAOYSA-N |
正規SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3C(C)C)C(=O)NCC4=CC=CC=C4)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![11-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11591351.png)
![3-[(1,2-dimethyl-1H-indol-3-yl)(2-fluorophenyl)methyl]-1,2-dimethyl-1H-indole](/img/structure/B11591357.png)


![(5Z)-5-({1-[3-(2-chlorophenoxy)propyl]-1H-indol-3-yl}methylidene)-3-ethyl-2-thioxoimidazolidin-4-one](/img/structure/B11591377.png)
![4,4-dimethyl-8-(2-methylpropyl)-N-pentyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11591381.png)
![3,7,7-Trimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B11591402.png)
![ethyl 5-ethyl-2-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B11591408.png)
![(2E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-ethylprop-2-enamide](/img/structure/B11591410.png)
![(5Z)-5-[3-bromo-4-(prop-2-yn-1-yloxy)benzylidene]-3-cyclohexyl-2-thioxoimidazolidin-4-one](/img/structure/B11591414.png)
![4,6-Bis[(4-chlorophenyl)amino]-1,3,5-triazin-2-yl diethylcarbamodithioate](/img/structure/B11591419.png)
![6-nitro-3-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one](/img/structure/B11591420.png)
![(2E)-2-cyano-N-cyclopentyl-3-[9-methyl-2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11591427.png)
![(2-hydroxyphenyl)[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile](/img/structure/B11591437.png)
